[(2,3-Dichlorophenyl)methyl](3-methylbutyl)amine
Description
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Properties
Molecular Formula |
C12H17Cl2N |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-9(2)6-7-15-8-10-4-3-5-11(13)12(10)14/h3-5,9,15H,6-8H2,1-2H3 |
InChI Key |
LUTXVXWSLOFVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of (2,3-Dichlorophenyl)methylamine
Precision Characterization, Synthesis Logic, and Pharmaceutical Utility
Executive Summary
(2,3-Dichlorophenyl)methylamine (CAS: 39226-95-4), also known as 2,3-Dichlorobenzylamine, is a critical halogenated building block in medicinal chemistry.[1] Distinguished by its electron-deficient aromatic ring and a reactive primary amine handle, it serves as a pharmacophore scaffold in the development of CD38 inhibitors and antileishmanial guanidine derivatives. This guide provides a definitive technical analysis of its molecular properties, a self-validating synthesis protocol, and analytical standards required for high-integrity research.
Molecular Identity & Physicochemical Core[2]
The accurate deployment of this compound requires a granular understanding of its isotopic distribution and physical behavior. Unlike simple organic amines, the presence of two chlorine atoms introduces significant mass spectral complexity that must be accounted for in characterization.
Core Data Table
| Property | Specification |
| IUPAC Name | 1-(2,3-Dichlorophenyl)methanamine |
| Common Name | 2,3-Dichlorobenzylamine |
| CAS Registry Number | 39226-95-4 |
| Molecular Formula | C₇H₇Cl₂N |
| Average Molecular Weight | 176.04 g/mol |
| Monoisotopic Mass | 174.9955 g/mol ( |
| Appearance | Clear colorless to pale yellow liquid |
| Density | 1.321 g/mL (25 °C) |
| Boiling Point | 136–140 °C @ 18 mmHg |
| Refractive Index ( | 1.583 |
| pKa (Conjugate Acid) | ~8.9 (Predicted) |
Isotopic Mass Distribution (MS Validation)
For mass spectrometry (MS) validation, relying on the average molecular weight (176.04) is insufficient due to the natural abundance of
-
M+• (175 m/z): Contains
Cl + Cl (Relative Intensity: 100%) -
M+2 (177 m/z): Contains
Cl + Cl (Relative Intensity: ~64%) -
M+4 (179 m/z): Contains
Cl + Cl (Relative Intensity: ~10%)
Scientist’s Note: In high-resolution MS, the absence of this 9:6:1 (approximate) isotopic envelope indicates dechlorination or contamination.
Strategic Synthesis Protocol: Reductive Amination
Rationale: While nitrile reduction is possible, it often requires high-pressure hydrogenation or strong hydrides (LiAlH₄) that can cause dehalogenation. The reductive amination of 2,3-dichlorobenzaldehyde is the superior "Self-Validating" route for laboratory scale, offering milder conditions and higher chemoselectivity.
Reaction Logic
The synthesis proceeds via the formation of an imine intermediate followed by in-situ reduction.
-
Condensation: 2,3-Dichlorobenzaldehyde reacts with ammonium acetate to form the imine.
-
Reduction: Sodium cyanoborohydride (
) selectively reduces the imine to the amine without reducing the aldehyde (kinetic control).
Step-by-Step Methodology
Reagents: 2,3-Dichlorobenzaldehyde (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).
-
Preparation: In a flame-dried round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (e.g., 10 mmol) in anhydrous Methanol (30 mL).
-
Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. Stir at room temperature for 1 hour under Nitrogen. Checkpoint: Solution may turn slightly yellow, indicating imine formation.
-
Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (7 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench & Workup:
-
Acidify with 1N HCl to pH < 2 (hydrolyzes unreacted imine/boron complexes).
-
Wash with Diethyl Ether (removes neutral impurities/aldehyde).
-
Basify the aqueous layer with 10% NaOH to pH > 12.
-
Extract the free amine into Dichloromethane (3x).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Distillation (bulb-to-bulb) is recommended for high purity.
Synthesis Workflow Diagram
Figure 1: Chemoselective reductive amination workflow designed to preserve the halogenated aromatic core.
Analytical Validation (E-E-A-T)
Trust in chemical identity is established through orthogonal analytical methods.
Proton NMR ( H-NMR) Signature (CDCl )
The 2,3-dichloro substitution pattern breaks the symmetry of the aromatic ring, creating a distinct splitting pattern compared to the 2,4- or 3,4-isomers.
-
1.5–1.8 ppm (br s, 2H):
(Exchangeable with ). -
3.95 ppm (s, 2H): Benzylic
. Diagnostic Peak: Shifts significantly if oxidized to amide. -
7.1–7.4 ppm (m, 3H): Aromatic protons.
-
H-4, H-5, H-6 protons will show a complex multiplet due to the vicinal dichloro effect.
-
Mass Spectrometry Fragmentation Logic
In Electron Impact (EI) MS, the molecule undergoes predictable fragmentation. The stability of the benzylic cation drives the primary cleavage.
Figure 2: Primary fragmentation pathways.[2] The retention of the dichloro-motif in fragments is key for identification.
Pharmaceutical Applications
The utility of (2,3-Dichlorophenyl)methylamine extends beyond simple synthesis; it is a "privileged structure" in fragment-based drug design (FBDD).
-
CD38 Inhibitors: Used to synthesize 4-amino-8-quinoline carboxamides. The 2,3-dichlorobenzyl moiety occupies a hydrophobic pocket in the CD38 enzyme, enhancing potency by 10-100 fold compared to unsubstituted analogs [1].
-
Antileishmanial Agents: Incorporated into guanidine derivatives. The electron-withdrawing chlorines increase lipophilicity (LogP), facilitating transport across the parasite's membrane [2].
-
Nucleoside Analogs: Used in the synthesis of
-alkylaminouracil acyclic nucleosides, serving as a steric probe to map viral polymerase binding sites [3].
Safety & Handling (GHS Standards)
Signal Word: DANGER
-
Storage: Store under inert gas (Nitrogen/Argon). The amine is sensitive to carbon dioxide (forms carbamates) and oxidation.
-
PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and respirator if ventilation is poor.
References
-
Becherer, J. D., et al. (2015). "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38." Journal of Medicinal Chemistry.
-
Moraes, J., et al. (2026). "Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis." MDPI Pharmaceuticals.
-
Boncel, S., et al. (2010). "Novel 5-(N-Alkylaminouracil) Acyclic Nucleosides." Heterocycles.
-
PubChem. (2025).[5] "Compound Summary: 2,3-Dichlorobenzylamine." National Library of Medicine.
-
Thermo Fisher Scientific. (2025).[5] "Safety Data Sheet: 2,3-Dichlorobenzylamine."
Sources
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- 3. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2,3-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 2,3-Dichlorobenzylamine | C7H7Cl2N | CID 587625 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity of (2,3-Dichlorophenyl)methylamine for Researchers and Drug Development Professionals
Introduction
(2,3-Dichlorophenyl)methylamine, more commonly known as 2,3-dichlorobenzylamine, is a halogenated benzylamine derivative utilized in the synthesis of various chemical compounds. Its applications can be found in the development of novel molecules, such as 5-(2',3'-dichlorobenzylamino)uracil and 8-substituted quinolines, which are of interest in medicinal chemistry and drug discovery.[1] As with any chemical reagent, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the available safety data, an inferred toxicological profile based on analogous compounds, and detailed protocols for its safe handling and toxicity assessment.
Understanding the Safety Data Sheet (SDS) of (2,3-Dichlorophenyl)methylamine
The Safety Data Sheet is the primary source of information regarding the hazards associated with a chemical. For (2,3-Dichlorophenyl)methylamine (CAS Number: 39226-95-4), the SDS consistently highlights its corrosive nature.
Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For 2,3-Dichlorobenzylamine, the key GHS classifications are:
-
GHS Pictogram: GHS05 (Corrosion)[2]
-
Signal Word: Danger[2]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][3] This indicates that the substance can cause irreversible damage upon contact with skin and eyes.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Dichlorobenzylamine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H7Cl2N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Density | 1.321 g/mL at 25 °C | [1] |
| Boiling Point | 136-140 °C at 18 mmHg | [1] |
| Flash Point | 105 °C (221 °F) - closed cup | [2][5] |
| Refractive Index | n20/D 1.583 | [1] |
Handling, Storage, and Personal Protective Equipment (PPE)
Given its corrosive nature and potential for air sensitivity, stringent safety precautions are necessary when handling 2,3-Dichlorobenzylamine.
-
Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Direct contact with skin and eyes must be avoided.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is designated under Storage Class 8A for combustible corrosive hazardous materials.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:
-
Eye/Face Protection: Goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber).
-
Skin and Body Protection: A lab coat and, if necessary, an apron and boots.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially if working outside of a fume hood.[2]
-
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Inferred Toxicological Profile: A Data-Driven Approach for a Data-Poor Compound
While specific toxicological studies on (2,3-Dichlorophenyl)methylamine are limited, a predictive toxicological profile can be constructed by examining data from structurally similar compounds, such as other dichlorobenzylamine isomers, chloroanilines, and primary aromatic amines. This approach, known as "read-across," is a scientifically valid method for filling data gaps for chemicals with limited experimental data.
Toxicity of Analogous Compounds
-
Dichlorobenzylamine Isomers: The 2,4- and 3,4-dichlorobenzylamine isomers are also classified as corrosive and share similar handling precautions.[7][8] This suggests that the corrosive nature is a class effect for dichlorinated benzylamines.
-
Chloroanilines: Studies on chloroaniline isomers (o-, m-, and p-chloroaniline) have demonstrated hematotoxic effects, including methemoglobinemia and hemolytic anemia, in both rats and mice.[9] The para-isomer (p-chloroaniline) was found to be the most potent in inducing these effects.[9] Furthermore, chloroanilines are readily absorbed through the skin and can cause systemic toxicity.[10] Given the structural similarity, it is prudent to consider the potential for hematotoxicity with 2,3-dichlorobenzylamine.
-
Primary Aromatic Amines (PAAs): This broader class of compounds, which includes (2,3-Dichlorophenyl)methylamine, is associated with several health hazards. Many PAAs are known or suspected carcinogens and mutagens.[4][11] They are often lipid-soluble, facilitating dermal absorption.[4] The toxicity of PAAs is a significant concern in various industries, and their safe handling is of utmost importance.[4][11]
Based on this information, it is reasonable to hypothesize that (2,3-Dichlorophenyl)methylamine, in addition to its known corrosivity, may also pose a risk of systemic toxicity, particularly affecting the hematological system. Further toxicological testing is warranted to confirm these potential hazards.
Experimental Protocols for Toxicity Assessment
For researchers needing to generate primary toxicity data for (2,3-Dichlorophenyl)methylamine, the following standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are recommended. These guidelines are internationally recognized and provide a framework for reproducible and reliable toxicity testing.
Acute Oral Toxicity Assessment (Based on OECD Guidelines 420, 423, and 425)
The OECD provides several guidelines for acute oral toxicity testing, each with its own advantages in terms of animal welfare and statistical power.[2][3][12]
Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 (the dose that is lethal to 50% of the test animals).
Methodology Outline (Up-and-Down Procedure - OECD 425):
-
Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).
-
Housing and Acclimation: House animals individually and allow for an acclimation period of at least 5 days before dosing.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, water). The concentration should be such that the required dose can be administered in a volume of 1-2 mL/kg body weight.
-
Dosing: Administer the substance by oral gavage.
-
Sequential Dosing: Dose animals one at a time, typically at 48-hour intervals.
-
The first animal is dosed at a level just below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days. Record body weights at regular intervals.
-
Data Analysis: Calculate the LD50 and its confidence intervals using a maximum likelihood method.[13]
In Vitro Skin Irritation/Corrosion Assessment (Based on OECD Guideline 439)
Given the known corrosive nature of (2,3-Dichlorophenyl)methylamine, in vitro methods are highly recommended to avoid unnecessary animal testing.[5][14]
Objective: To assess the potential of a substance to cause skin irritation using a reconstituted human epidermis (RhE) model.[5][14]
Methodology Outline:
-
RhE Model: Utilize a commercially available, validated RhE model.
-
Test Substance Application: Apply a small, defined amount of the neat or diluted test substance to the surface of the RhE tissue.
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface and continue incubation in fresh medium for a recovery period (e.g., 42 hours).
-
Viability Assessment: Determine the viability of the RhE tissue using a quantitative method, such as the MTT assay. This assay measures the metabolic activity of the cells.
-
Data Interpretation:
In Vitro Eye Irritation/Corrosion Assessment (Based on OECD Guideline 496)
Similar to skin irritation testing, in vitro methods for eye irritation are preferred. The Ocular Irritection® test is a validated in vitro method that assesses the potential for a substance to cause serious eye damage.[16]
Objective: To evaluate the eye irritation/corrosion potential of a substance by measuring its effect on a macromolecular matrix that mimics the cornea.[16]
Methodology Outline:
-
Macromolecular Matrix: Utilize the Ocular Irritection® kit, which contains a rehydratable macromolecular matrix.
-
Test Substance Application: Apply the test substance to the surface of the rehydrated matrix.
-
Incubation: Incubate for a defined period (e.g., 24 hours).
-
Turbidity Measurement: Measure the change in turbidity (opacity) of the matrix using a spectrophotometer.
-
Data Interpretation: The degree of turbidity correlates with the potential for the substance to cause corneal opacity and, therefore, eye irritation or serious eye damage. The results can be used to classify the substance according to the UN GHS.
Visualization of Safety Protocols and Workflows
To further enhance understanding and promote a culture of safety, the following diagrams illustrate key workflows for handling (2,3-Dichlorophenyl)methylamine.
Caption: Decision Tree for Spill Response.
Conclusion
(2,3-Dichlorophenyl)methylamine is a valuable reagent in chemical synthesis, but its corrosive nature necessitates careful handling and a comprehensive understanding of its potential hazards. While direct toxicological data is sparse, the principle of read-across to analogous compounds suggests that researchers should be aware of the potential for hematotoxicity in addition to its known corrosivity. The experimental protocols outlined in this guide, based on internationally accepted OECD guidelines, provide a framework for generating the necessary toxicity data to perform a thorough risk assessment. By adhering to the safety precautions detailed in the SDS and this guide, researchers can mitigate the risks associated with the use of (2,3-Dichlorophenyl)methylamine and ensure a safe and productive laboratory environment.
References
-
National Toxicology Program. (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Institutes of Health. [Link]
-
nano-test.de. (2026, January 11). Skin irritation and corrosion toxicity tests: OECD Guideline 439. [Link]
-
American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-134. [Link]
-
OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
American Chemical Society. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
OECD. (2010, July 22). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. [Link]
-
XCellR8. Regulatory Skin Irritation Test OECD TG 439. [Link]
-
XCellR8. Regulatory Ocular Irritection® Test (OECD Test Guideline 496). [Link]
-
IVAMI. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). [Link]
-
ECETOC. Eye Irritation Testing. [Link]
-
Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. [Link]
-
OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]
-
Australian Government Department of Health. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]
-
PubMed. (2024, October 22). Probabilistic health risk assessment of primary aromatic amines in polyamide cooking utensils in China by Monte Carlo simulation. [Link]
-
Journal of Microbiology, Biotechnology and Food Sciences. (2021, May 30). PRIMARY AROMATIC AMINES (PAAS) AS A THREAT TO THE HEALTH OF CONSUMERS. [Link]
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Marquette University. Neurotoxicity of Isomers of the Environmental Toxin L-BMAA. [Link]
-
ImQuest BioSciences. Primary Cell Toxicity Panel. [Link]
-
Inchem.org. The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 122. Dichlorobenzenes. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. News - ECHA [echa.europa.eu]
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Methodological & Application
HPLC method development for detection of (2,3-Dichlorophenyl)methylamine
Application Note & Protocol Guide | Version 1.0
Executive Summary & Scope
Target Analyte: (2,3-Dichlorophenyl)methylamine (also known as 2,3-Dichlorobenzylamine). CAS: 39226-95-0 Role: Key intermediate in the synthesis of antipsychotic pharmacophores (e.g., Aripiprazole derivatives) and anticonvulsants (e.g., Lamotrigine precursors).
The Challenge:
The analysis of (2,3-Dichlorophenyl)methylamine presents a classic "Basic Amine Paradox" in chromatography. The primary amine moiety (
The Solution: This guide moves beyond generic recipes. We detail a Quality by Design (QbD) approach to method development, prioritizing peak symmetry, isomeric resolution, and MS-compatibility.
Physicochemical Profiling & Mechanistic Strategy
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Phenyl ring, 2x Cl, -CH2-NH2 | Hydrophobic aromatic core with a localized positive charge at pH < 8.[1][2] |
| pKa (Amine) | ~8.8 – 9.2 | At pH 7.0, it is >99% protonated (ionized). At pH 2.0, it is fully ionized.[1] |
| LogP | ~2.8 – 3.2 | Moderately lipophilic.[1] Requires organic modifier (ACN/MeOH) for elution.[1] |
| UV Max | ~210 nm, 254 nm | 210 nm: High sensitivity (amide/amine/ring).[1] 254 nm: High selectivity (aromatic ring only).[1] |
The "Silanol Trap" Mechanism
On standard C18 columns, the protonated amine (
-
Peak Tailing: Asymmetric peaks (
). -
Retention Shift: Variable retention based on column age (silanol activity changes).
Strategy: We will use Low pH (pH 2.0 - 3.0) to suppress silanol ionization (
Method Development Workflow (Visualization)
The following decision tree outlines the logical flow for developing this method, ensuring no critical parameter is overlooked.
Figure 1: Decision matrix for amine method development. The "Acidic + TFA" route is preferred for standard silica columns to ensure robustness.
Experimental Protocols
Protocol A: Reagent & Standard Preparation
Precision is non-negotiable.[1] Amines are sticky; glass adsorption can occur at low concentrations.
-
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of (2,3-Dichlorophenyl)methylamine reference standard into a 10 mL volumetric flask.
-
Dissolve in 50:50 Methanol:Water . (Do not use 100% ACN; solubility issues may occur with salts).[1]
-
Sonicate for 5 minutes.
-
-
Working Standard (50 µg/mL):
-
Dilute 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase A .
-
Protocol B: Chromatographic Conditions (The "Gold Standard")
This method uses a Charged Surface Hybrid (CSH) or Base-Deactivated C18 column with an acidic mobile phase to guarantee sharp peaks.
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters CSH C18), 150 x 4.6 mm, 3.5 µm | End-capping prevents silanol interactions. CSH technology provides superior loadability for basic amines.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.[1]0. TFA acts as an ion-pairing agent, sharpening the amine peak.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Matches ionic strength of MPA; prevents baseline drift.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Column Temp | 35°C | Improves mass transfer, sharpening peaks further.[1] |
| Injection Vol | 5 - 10 µL | Keep low to prevent "solvent shock" peak distortion.[1] |
| Detection | UV @ 215 nm (Quant) & 254 nm (ID) | 215 nm for max sensitivity; 254 nm to confirm aromaticity and check purity. |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 10.0 | 70 | Linear Gradient (Elution of Analyte) |
| 12.0 | 90 | Wash Column |
| 12.1 | 10 | Return to Initial |
| 17.0 | 10 | Re-equilibration (Critical) |
Method Validation & Performance Criteria
To ensure the method is trustworthy (E-E-A-T), it must pass these System Suitability Tests (SST) before every run.
Specificity (Isomer Resolution)
The 2,3-dichloro isomer must be separated from potential 2,4-dichloro or 3,4-dichloro impurities.
-
Requirement: Resolution (
) > 2.0 between the main peak and nearest isomer. -
Tip: If
, switch to a Phenyl-Hexyl column.[1] The interactions offer better selectivity for halogen positioning than C18.[1]
Linearity & Range
-
Range: 0.5 µg/mL (LOQ) to 100 µg/mL.
-
Acceptance:
.[1]
Precision (Repeatability)
-
Inject the Working Standard (50 µg/mL) 6 times.
-
Acceptance: RSD of Peak Area
; RSD of Retention Time .
Tailing Factor ( )
-
Acceptance:
.[1] -
Troubleshooting: If
, increase Column Temperature to 40°C or increase TFA concentration to 0.15%.
Troubleshooting Guide
Real-world solutions for common failures.
| Issue | Root Cause | Corrective Action |
| Fronting Peak | Sample solvent mismatch.[1] | Dissolve sample in Mobile Phase A instead of pure MeOH/ACN. |
| Split Peak | Column void or pH mismatch. | Replace column guard; ensure pH is < 3.[1]0. |
| Ghost Peaks | Carryover.[1] | Amines stick to injector needles.[1] Add a needle wash step with 50:50 ACN:Water + 0.1% Formic Acid .[1] |
| Drifting Baseline | TFA absorption at 210 nm.[1] | Ensure TFA concentration is identical in both Mobile Phase A and B. |
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for HPLC Analysis of Amines. Retrieved from
-
Sielc Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines. Retrieved from
-
Sigma-Aldrich. Identification & Assay Methods for Aripiprazole (USP Monograph Insights). Retrieved from
-
PubChem. Compound Summary: amine.[1] Retrieved from
-
Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Retrieved from
Sources
Application Notes and Protocols: Preparation of (2,3-Dichlorophenyl)methylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the preparation of (2,3-Dichlorophenyl)methylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and reproducible method for the synthesis of the free base, (2,3-Dichlorophenyl)methylamine, followed by its conversion to the more stable and water-soluble hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, safety protocols, and methods for analytical characterization. The causality behind experimental choices is explained to ensure a thorough understanding of the process.
Introduction
(2,3-Dichlorophenyl)methylamine and its derivatives are important structural motifs in medicinal chemistry. The hydrochloride salt form is often preferred in drug development and research settings due to several advantageous properties. Converting amines to their hydrochloride salts is a common strategy to improve their water solubility and stability, which can be crucial for substances used in medications.[1][2] The European Pharmacopoeia, for instance, lists over 200 hydrochlorides as active ingredients.[1] Amine hydrochlorides may also exhibit a longer shelf-life compared to their free base counterparts.[1]
This guide will focus on a common and effective method for preparing (2,3-Dichlorophenyl)methylamine hydrochloride. The process involves the reaction of the free amine with hydrochloric acid, leading to the formation of the corresponding ammonium salt.
Scientific Principles and Rationale
The fundamental principle behind the formation of an amine hydrochloride salt is a classic acid-base reaction. Amines, possessing a lone pair of electrons on the nitrogen atom, act as Lewis bases and can accept a proton (a Brønsted-Lowry base).[2] When reacted with a strong acid like hydrochloric acid (HCl), the amine is protonated to form an ammonium salt.[3]
Reaction Scheme:
In the context of this protocol, (2,3-Dichlorophenyl)methylamine reacts with HCl to yield (2,3-Dichlorophenyl)methylamine hydrochloride. This conversion from a neutral, often oily or low-melting solid, to an ionic, crystalline solid typically facilitates purification through recrystallization and improves handling characteristics. The increased polarity of the salt form also enhances its solubility in aqueous media.[2][4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the preparation of (2,3-Dichlorophenyl)methylamine hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (2,3-Dichlorophenyl)methylamine | ≥98% | Commercially Available | |
| Hydrochloric Acid (4M in 1,4-Dioxane) | Anhydrous | Commercially Available | Corrosive and toxic. Handle in a fume hood. |
| Diethyl Ether | Anhydrous | Commercially Available | Highly flammable. |
| Methanol | ACS Grade | Commercially Available | For recrystallization. |
| Round-bottom flask | - | Standard laboratory supplier | Appropriate size for the scale of the reaction. |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier | |
| Addition funnel | - | Standard laboratory supplier | |
| Buchner funnel and filter flask | - | Standard laboratory supplier | |
| Vacuum pump | - | Standard laboratory supplier | |
| pH paper or pH meter | - | Standard laboratory supplier |
Synthesis of (2,3-Dichlorophenyl)methylamine Hydrochloride
The following protocol is based on general and widely accepted procedures for the preparation of amine hydrochloride salts.[5][6][7]
Step 1: Dissolution of the Free Base
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (2,3-Dichlorophenyl)methylamine (1.0 equivalent) in a suitable organic solvent such as anhydrous diethyl ether or dichloromethane. A typical concentration is 0.1-0.5 M.
-
The choice of solvent is critical; it should be one in which the free amine is soluble, but the resulting hydrochloride salt is sparingly soluble to facilitate precipitation.
Step 2: Acidification
-
Cool the solution of the amine to 0 °C using an ice-water bath. This is to control the exothermicity of the acid-base reaction.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (1.1-1.2 equivalents) dropwise to the stirred amine solution via an addition funnel.[5] The slow addition is crucial to prevent uncontrolled bubbling and to ensure uniform salt formation.[5]
-
A white precipitate of the hydrochloride salt should begin to form immediately upon addition of the acid.
Step 3: Precipitation and Isolation
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir for another 1-2 hours to ensure complete precipitation.[5]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
Step 4: Washing and Drying
-
Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.[6]
-
Dry the purified (2,3-Dichlorophenyl)methylamine hydrochloride under vacuum to remove any residual solvent. The product should be a white to off-white crystalline solid.
Purification (Optional)
If further purification is required, the crude hydrochloride salt can be recrystallized.
-
Dissolve the crude salt in a minimal amount of a suitable hot solvent, such as methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow and Reaction Diagrams
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Workflow for the preparation of (2,3-Dichlorophenyl)methylamine hydrochloride.
Caption: Formation of (2,3-Dichlorophenyl)methylamine hydrochloride.
Characterization
To confirm the identity and purity of the synthesized (2,3-Dichlorophenyl)methylamine hydrochloride, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the product. The protonation of the amine will cause a downfield shift of the protons on and adjacent to the nitrogen atom.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation, confirming the identity of the parent amine.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in the compound, which can be compared to the theoretical values.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Ventilation: All handling of (2,3-Dichlorophenyl)methylamine, hydrochloric acid, and organic solvents should be conducted in a well-ventilated chemical fume hood.[8][10][11]
-
Handling of Reagents:
-
(2,3-Dichlorophenyl)methylamine: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.[9]
-
Hydrochloric Acid (4M in 1,4-Dioxane): Highly corrosive and can cause severe skin burns and eye damage.[8] It is also a respiratory irritant.[8] Handle with extreme care.
-
Diethyl Ether and Dichloromethane: These solvents are volatile and flammable (diethyl ether) or a suspected carcinogen (dichloromethane).[12] Avoid inhalation and contact with skin.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9]
Troubleshooting
| Problem | Possible Cause | Solution |
| No precipitate forms | The hydrochloride salt is soluble in the chosen solvent. | Try a different solvent in which the salt is less soluble (e.g., a more nonpolar solvent). Alternatively, the volume of the solvent may be too large; try concentrating the solution. |
| Oily product obtained | Incomplete reaction or presence of impurities. | Ensure the correct stoichiometry of reagents. The product may require recrystallization for purification. |
| Low yield | The hydrochloride salt has some solubility in the reaction mixture. | Cool the reaction mixture for a longer period to maximize precipitation. Minimize the amount of solvent used for washing. |
| Product is discolored | Presence of impurities from starting materials or side reactions. | Recrystallize the product. Ensure high-purity starting materials and reagents are used. |
Conclusion
The protocol described in these application notes provides a reliable and efficient method for the preparation of (2,3-Dichlorophenyl)methylamine hydrochloride. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently synthesize this important compound for their research and development needs. The conversion to the hydrochloride salt offers significant advantages in terms of handling, solubility, and stability, making it a crucial step in the utilization of this amine in various scientific applications.
References
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library gener
- TCI AMERICA - Spectrum Chemical. (2018, July 6).
- How are primary, secondary, and tertiary amines separated from their mixt.. - Filo. (2025, September 19).
- 1-(2,4-Dichlorophenyl)
- Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt - Benchchem.
- Hydrochloride - Wikipedia.
- SAFETY DATA SHEET - Gujar
- Amines as Bases - Chemistry LibreTexts. (2020, July 30).
- Sigma-Aldrich - • SAFETY D
- 11 - SAFETY D
- What is the best way to convert my amine compound from the free amine into the salt form HCl?
- Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. gfl.co.in [gfl.co.in]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Overcoming steric hindrance in the synthesis of (2,3-Dichlorophenyl)methylamine
Subject: Overcoming Steric Hindrance & Halogen Lability in 2,3-Dichlorobenzylamine Synthesis Ticket ID: CHEM-SUP-23DC-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Ortho-Effect" Challenge
The synthesis of (2,3-Dichlorophenyl)methylamine presents a dual challenge distinct from standard benzylamine preparations:
-
Steric Hindrance (The 2-Cl): The chlorine atom at the ortho (2) position creates significant steric bulk, shielding the benzylic carbon. This retards nucleophilic attack during imine formation (in reductive amination) or SN2 displacement (in alkylation).
-
Chemoselectivity (The Dehalogenation Risk): The electron-deficient ring makes the C–Cl bonds susceptible to oxidative addition by transition metals, leading to hydrodehalogenation (loss of chlorine) during catalytic hydrogenation.
This guide prioritizes Titanium(IV) Isopropoxide-mediated Reductive Amination as the most robust lab-scale route, while providing Modified Catalytic Hydrogenation protocols for scale-up.
Primary Workflow: Ti(IV)-Mediated Reductive Amination
Recommended for: Lab scale (mg to 100g), high purity requirements.
Standard reductive amination (using only NaBH₃CN) often stalls at the hemiaminal stage due to the 2-Cl steric block. We recommend the Mattson-Abdel-Magid Protocol using Titanium(IV) isopropoxide [Ti(OiPr)₄].
Why this works (The Mechanism)
Ti(OiPr)₄ serves a dual function:
-
Lewis Acid Activation: Coordinates to the carbonyl oxygen of 2,3-dichlorobenzaldehyde, increasing electrophilicity to overcome the steric barrier.
-
Water Scavenging: The reaction
is equilibrium-limited. Ti(OiPr)₄ hydrolyzes to TiO₂ (solid), irreversibly trapping water and driving the equilibrium toward the imine.
Step-by-Step Protocol
| Parameter | Specification |
| Precursor | 2,3-Dichlorobenzaldehyde (1.0 equiv) |
| Amine Source | Ammonia (7M in MeOH) or Ammonium Acetate (excess) |
| Lewis Acid | Titanium(IV) Isopropoxide (1.25 - 1.5 equiv) |
| Reductant | Sodium Borohydride (NaBH₄) (1.5 equiv) |
| Solvent | Methanol (Anhydrous) |
Procedure:
-
Complexation: In a flame-dried flask under N₂, dissolve 2,3-dichlorobenzaldehyde in anhydrous MeOH.
-
Amine Addition: Add the ammonia source. Note: The solution may warm slightly.
-
Titanium Addition: Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 6–12 hours . (Standard substrates take 2 hours; the 2,3-dichloro motif requires extended time for imine conversion).
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Exothermic H₂ evolution).
-
Quench: Stir for 2 hours, then quench with 1M NaOH or NH₄OH. The mixture will turn into a thick white slurry (TiO₂).
-
Workup: Dilute with EtOAc. Filter through a Celite pad to remove titanium salts (Critical step).
Visualization: The Titanium Bypass
Figure 1: Ti(OiPr)₄ acts as a thermodynamic sink for water, forcing the sterically hindered aldehyde to form the imine.
Secondary Workflow: Reduction of Nitriles
Recommended for: Scale-up, avoiding heavy metal waste.
If starting from 2,3-Dichlorobenzonitrile , catalytic hydrogenation is the standard industrial route. However, the 2,3-dichloro pattern is highly prone to hydrodehalogenation (stripping of Cl atoms) on Palladium surfaces.
Catalyst Selection Matrix
| Catalyst | Risk of Dehalogenation | Activity on Steric Nitriles | Recommendation |
| Pd/C (Palladium on Carbon) | High (Critical Failure) | High | DO NOT USE. Will yield benzylamine or mono-chlorobenzylamine. |
| PtO₂ (Adam's Catalyst) | Low | Moderate | Recommended. Use in acidic media (EtOH + HCl). |
| Raney Nickel | Moderate | High | Conditional. Requires "poisoning" or basic conditions to suppress Cl-cleavage. |
| Borane (BH₃·THF) | Zero | High | Excellent Alternative. Chemoselective reduction without touching the aryl chlorides. |
Troubleshooting the Nitrile Reduction
Scenario: You are using Raney Nickel and observing dechlorination. Fix: Add a catalyst poison or run in acidic media.
-
Protocol: Hydrogenate at 40 psi H₂ in Ethanol/Acetic Acid (9:1). The protonated amine product protects the metal center from oxidative insertion into the C-Cl bond.
Troubleshooting & FAQs
Q1: I am seeing a large impurity at roughly 2x molecular weight. What is it?
Diagnosis: You have formed the secondary amine dimer (Bis(2,3-dichlorobenzyl)amine). Cause: The product amine (2,3-dichlorobenzylamine) is more nucleophilic than ammonia. It attacks the intermediate imine.[1] Solution:
-
Increase Ammonia Concentration: Use a large excess (10–20 equiv) of NH₃/NH₄OAc.
-
Stepwise Addition: Ensure the imine formation is complete (via Ti(OiPr)₄) before adding the reducing agent.
Q2: My yield is low (<40%) using the Gabriel Synthesis. Why?
Diagnosis: Steric hindrance at the benzylic position. Analysis: The SN2 attack of the phthalimide anion on 2,3-dichlorobenzyl chloride is significantly retarded by the ortho-chlorine. Solution:
-
Solvent Switch: Use DMF or DMSO to maximize the nucleophilicity of the phthalimide.
-
Temperature: Increase reaction temperature to 80–100°C.
-
Catalyst: Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive benzyl iodide in situ.
Q3: During workup of the Titanium reaction, the emulsion is impossible to separate.
Diagnosis: Titanium hydroxides form a gelatinous mess. Solution:
-
The "Celite Cure": Do not attempt extraction immediately. Dilute with solvent, add Celite, stir for 15 mins, and filter through a Celite pad.
-
Rochelle's Salt: If filtration fails, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours. This solubilizes the titanium.
Decision Logic for Route Selection
Figure 2: Logic flow for selecting the optimal synthetic pathway based on starting material and reagent availability.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link
For further assistance, please contact the Process Chemistry Group quoting Ticket ID CHEM-SUP-23DC-001.
Sources
Resolving hygroscopicity problems with (2,3-Dichlorophenyl)methylamine salts
Case ID: HYGRO-23DCBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
(2,3-Dichlorophenyl)methylamine hydrochloride (2,3-DCBA·HCl) is prone to deliquescence due to the high charge density of the chloride anion and the flexibility of the benzylamine chain, which often leads to loosely packed crystal lattices or amorphous contamination. This guide provides a tiered approach to resolving these hygroscopicity issues, ranging from immediate handling protocols to fundamental chemical re-engineering via salt screening.
Module 1: Immediate Mitigation (Handling & Storage)
User Question: My sample turns into a sticky gum within minutes of weighing. How can I handle the current batch without degradation?
Protocol: The "Dry Chain" Technique
If you cannot change the solid form immediately, you must engineer the environment.
| Parameter | Specification | Rationale |
| Relative Humidity (RH) | < 30% | Most amine HCl salts have a Critical Relative Humidity (CRH) between 40-60%. Keeping ambient RH below 30% prevents the initial monolayer adsorption. |
| Weighing | Anti-static gun + Closed balance | Hygroscopic powders often carry static charge, exacerbating handling. Neutralize static to prevent particle spread, which increases surface area for moisture uptake. |
| Solvent Choice | Anhydrous Ethanol/IPA | Avoid water/methanol mixtures during transfers. Use anhydrous solvents to prevent "solution-mediated phase transformation" to a hydrate. |
| Storage | Double-bagged (Mylar) + Desiccant | Polyethylene allows moisture transmission over time. Aluminized Mylar offers a superior moisture barrier. |
Module 2: Diagnostic Workflow (Characterization)
User Question: Is my sample hygroscopic because it’s impure, or is this an intrinsic property of the salt?
Technical Insight: Hygroscopicity is often driven by amorphous content . A partially amorphous batch will absorb water much faster than a highly crystalline one. You must distinguish between kinetic hygroscopicity (surface adsorption due to disorder) and thermodynamic hygroscopicity (intrinsic lattice property).
Workflow: Dynamic Vapor Sorption (DVS) Decision Tree
Figure 1: Diagnostic logic for interpreting water sorption isotherms.
Module 3: The Chemical Fix (Salt Screening)
User Question: The HCl salt is unmanageable. Which counterion should I switch to?
Expert Recommendation: For benzylamines like 2,3-DCBA, the Hydrochloride salt often creates a lattice with high lattice energy but poor packing efficiency regarding water channels. To reduce hygroscopicity, we aim to increase the hydrophobicity of the anion or increase the packing density.
Recommended Counterions for Screening
| Counterion | pKa (Acid) | Rationale for 2,3-DCBA | Expected Outcome |
| Fumarate | 3.03, 4.38 | Planar, dicarboxylic acid. Often forms hydrogen-bonded networks that exclude water. | High Probability. Often produces non-hygroscopic salts with amines. |
| Besylate | -0.7 | Large, aromatic anion. Adds significant hydrophobicity to the lattice. | Medium Probability. Good for stability, but increases molecular weight significantly. |
| Succinate | 4.21, 5.64 | Similar to fumarate but more flexible. | Medium Probability. Useful if fumarate is too insoluble. |
| Phosphate | 2.15, 7.20 | Multi-protic. | Low Probability. Phosphate salts of amines are notoriously hygroscopic; avoid unless necessary for solubility. |
Protocol: Micro-Scale Salt Screen
Do not rely on evaporation, as it often yields oils for these flexible molecules.
-
Dissolution: Dissolve 50 mg of 2,3-DCBA free base in 500 µL Acetone/IPA (1:1).
-
Addition: Add 1.05 equivalents of the acid (Fumaric, Benzenesulfonic, etc.) dissolved in EtOH.
-
Crystallization:
-
Cycle 1: Heat to 50°C, then cool slowly to 4°C (0.1°C/min).
-
Cycle 2: If no solids, add anti-solvent (Heptane) and repeat cooling.
-
-
Analysis: Filter solids and expose to 75% RH (saturated NaCl chamber) for 24 hours. Observe visual changes before full DVS.
Module 4: Process Engineering (Crystallization)
User Question: I must stick with the HCl salt for regulatory reasons. How do I make it robust?
Technical Insight: If you are locked into the HCl form, your only lever is crystallinity . Amorphous regions on the crystal surface act as "sponges" for water. You must minimize the amorphous fraction.
Workflow: Anti-Solvent Crystallization with Seeding
Figure 2: Optimized crystallization pathway to minimize amorphous content.
Key Control Point:
-
Step 5 (Ostwald Ripening): Do not skip this. Holding the slurry allows small, imperfect (amorphous-prone) crystals to dissolve and redeposit onto larger, more stable crystals. This significantly reduces surface hygroscopicity [1].
Frequently Asked Questions (FAQs)
Q: My sample is already an oil. Can I salvage it? A: Yes. Dissolve the oil in a minimum amount of anhydrous ethanol. Add diethyl ether or MTBE until the solution turns slightly cloudy (turbid). Store in a freezer (-20°C) for 48 hours. Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, you likely have significant impurities preventing the lattice from closing; perform a silica plug filtration on the free base before re-salting.
Q: Why is the HCl salt so much worse than the free base? A: The free base is a neutral, lipophilic molecule. The HCl salt introduces ionic charges. If the crystal lattice energy isn't high enough to overcome the hydration energy of the chloride ion (which is very high), the salt will pull water from the air to solvate the ions. This is a thermodynamic penalty of using small, charge-dense counterions like chloride with flexible organic amines [2].
Q: Can I use a solvate to stop hygroscopicity? A: Potentially. A hydrate (e.g., 2,3-DCBA·HCl·H2O) might be stable if the water is tightly bound in the lattice. However, you must prove that the water doesn't leave the lattice at low humidity (efflorescence), which would collapse the crystal into a high-energy amorphous state.
References
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [Link]
-
Newman, A. (2015). Pharmaceutical Salt Screening: A Review of the Process and Selected Case Studies. Drug Development & Delivery. [Link]
-
European Pharmacopoeia (Ph. Eur.) . Chapter 5.11: Characterisation of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). [Link]
Sources
Validation & Comparative
1H NMR spectral analysis and assignment of (2,3-Dichlorophenyl)methylamine
Topic: Structural Elucidation and Isomeric Differentiation of (2,3-Dichlorophenyl)methylamine: A Comparative NMR Guide
Executive Summary & Technical Scope
Product Focus: (2,3-Dichlorophenyl)methylamine (CAS: 39226-95-4) Application: Fragment-based drug discovery (FBDD), kinase inhibitor synthesis, and agrochemical development.
In the synthesis of chlorinated benzylamines, regioisomeric purity is a critical quality attribute (CQA). The presence of 2,4- or 3,4-dichloro isomers can significantly alter structure-activity relationships (SAR). This guide provides a definitive spectral analysis of the 2,3-dichloro isomer, contrasting it with its most common "alternatives" (regioisomers) to establish a self-validating identification protocol. We analyze the ABC spin system unique to the 2,3-substitution pattern and evaluate solvent-dependent resolution (CDCl₃ vs. DMSO-d₆).
Experimental Methodology
To ensure reproducibility, the following protocol minimizes concentration-dependent chemical shift variations, particularly for the amine protons.
Sample Preparation Workflow
Figure 1: Standardized sample preparation workflow for high-resolution 1H NMR acquisition.
Critical Protocol Notes:
-
Concentration: Maintain ~10-15 mg/0.6 mL. Higher concentrations may cause intermolecular hydrogen bonding, shifting the
peak downfield. -
Reference: Use Tetramethylsilane (TMS,
ppm) as the internal standard.[1] In DMSO-d₆, the residual solvent peak ( ppm) is a secondary reference.[2]
Spectral Analysis: (2,3-Dichlorophenyl)methylamine
The 2,3-dichloro substitution pattern creates a distinct steric and electronic environment. Unlike the 2,4- or 3,4- isomers, the 2,3-isomer retains three consecutive aromatic protons (H4, H5, H6), creating a characteristic vicinal coupling pattern .
Assignment Table (in CDCl₃)
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| 1 | 3.95 - 4.02 | Singlet (s) | 2H | - | Benzylic methylene. Deshielded by aromatic ring and Nitrogen. | |
| N | 1.60 - 2.00 * | Broad Singlet (br s) | 2H | - | Exchangeable. Shift varies w/ conc. & water content. | |
| 4 | Ar-H | 7.35 - 7.42 | Doublet (d) | 1H | Ortho to Cl(3). Most deshielded due to Cl proximity. | |
| 5 | Ar-H | 7.18 - 7.25 | Triplet (t)** | 1H | Meta to both Cl. Appears as triplet (dd with equal | |
| 6 | Ar-H | 7.28 - 7.32 | Doublet (d) | 1H | Ortho to Alkyl. Shielded relative to H4. |
*Note: In CDCl₃, the amine protons often appear as a broad singlet due to rapid exchange and quadrupole broadening from Nitrogen. In DMSO-d₆, this signal sharpens and shifts downfield. **Note: H5 is technically a doublet of doublets (dd) due to coupling with H4 and H6, but often resolves as a pseudo-triplet due to similar coupling constants.
The "Fingerprint" Region (Aromatic)
The core differentiator for the 2,3-isomer is the "Doublet - Triplet - Doublet" pattern in the aromatic region (7.1 - 7.5 ppm).
-
H4 (Doublet): Couples only to H5.
-
H5 (Triplet): Couples to both H4 and H6 (neighbors on both sides).
-
H6 (Doublet): Couples only to H5.
This contrasts with 2,4-dichloro (1,2,4-substitution) which shows a Singlet-Doublet-Doublet pattern (with meta coupling).
Comparative Analysis: Isomer Differentiation
This section objectively compares the "performance" of NMR in distinguishing the target product (2,3-Cl) from its likely impurities (2,4-Cl and 3,4-Cl).
Isomer Identification Decision Tree
Figure 2: Logic flow for confirming regioisomeric purity based on aromatic splitting patterns.
Comparative Data Table
| Feature | 2,3-Dichloro (Target) | 2,4-Dichloro (Alternative) | 3,4-Dichloro (Alternative) |
| Symmetry | Low (ABC System) | Low (ABX/AMX System) | Low (ABX System) |
| Aromatic Pattern | d (1H), t (1H), d (1H) | d (1H), s (1H)*, dd (1H) | d (1H), d (1H), dd (1H) |
| Key Distinction | Presence of a Triplet (H5) indicates two neighbors. | Presence of a Singlet (H3) indicates isolated proton between Cls. | Complex overlapping doublets; no clean triplet. |
| Benzylic Shift |
The "singlet" in 2,4-dichloro is actually a doublet with a very small meta-coupling constant (
Solvent Performance: CDCl₃ vs. DMSO-d₆
The choice of solvent dramatically affects the visibility of the amine (
| Parameter | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d) |
| Amine Signal | Broad, often invisible or integrated poorly. | Sharp, distinct singlet or broad doublet. |
| Exchange Rate | Fast (leads to broadening). | Slow (allows observation of coupling). |
| Salt Analysis | Poor solubility for HCl salts. | Excellent solubility for HCl salts. |
| Recommendation | Use for free base routine ID. | Use for HCl salts or full characterization. |
Observation in DMSO-d₆:
In DMSO, the
References
-
ChemicalBook. (n.d.). 2,4-Dichlorobenzylamine 1H NMR Spectrum. Retrieved from
-
ChemicalBook. (n.d.). 3,4-Dichlorobenzylamine 1H NMR Spectrum. Retrieved from
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from
- SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for substituent effects).
-
Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Prediction & Coupling Constants. University of Wisconsin-Madison. (Basis for coupling pattern logic).[3]
Sources
Mass spectrometry fragmentation patterns of (2,3-Dichlorophenyl)methylamine
Executive Summary
(2,3-Dichlorophenyl)methylamine (2,3-DCPMA) is a critical isomeric building block in the synthesis of pharmaceutical agents (e.g., LXR modulators) and a potential regioisomer of forensic interest in the analysis of designer drugs.
The primary analytical challenge lies in differentiating 2,3-DCPMA from its positional isomers (specifically 2,4-, 3,4-, and 2,6-dichlorobenzylamines). While standard Electron Ionization (EI) mass spectrometry yields similar fragmentation patterns across this series, the "Ortho Effect" provides a distinct mechanistic handle for identification. This guide details the fragmentation pathways, diagnostic ions, and experimental protocols required to definitively identify 2,3-DCPMA.
Theoretical Fragmentation Mechanics
To interpret the mass spectrum of 2,3-DCPMA, one must understand the competition between standard benzylic cleavage and ortho-interaction pathways.
Primary Fragmentation Pathways (EI, 70 eV)
-
-Cleavage (Imine Formation):
The most characteristic fragmentation for primary amines. The radical cation cleaves the C-C bond adjacent to the nitrogen, or loses a hydrogen atom.
-
Pathway:
-
Result: Formation of the resonance-stabilized iminium ion.
-
-
Inductive Cleavage (Formation of Benzyl Cation): Loss of the amine group (
) to generate the dichlorobenzyl cation.-
Pathway:
-
m/z: ~159 (based on
). -
Note: This ion typically rearranges to a stable dichlorotropylium ion.
-
-
The Ortho Effect (Diagnostic Pathway): Specific to the 2,3- and 2,6-isomers. The proximity of the amine hydrogens to the ortho-chlorine allows for a direct interaction, facilitating the loss of a chlorine radical (
) or hydrogen chloride ( ).-
Mechanism:[1] Intramolecular hydrogen bonding or steric relief promotes the expulsion of the halogen.
-
Result: Enhanced abundance of
(m/z 140) compared to meta/para isomers.
-
Fragmentation Pathway Diagram
Figure 1: Proposed EI fragmentation pathways for 2,3-Dichlorobenzylamine. The green node highlights the diagnostic ortho-cleavage.
Comparative Analysis: 2,3-DCPMA vs. Isomers
The following table contrasts the spectral features of 2,3-DCPMA with its most common analog, 3,4-Dichlorobenzylamine.
Spectral Fingerprint Comparison
| Feature | 2,3-DCPMA (Ortho) | 3,4-DCPMA (Meta/Para) | Mechanistic Cause |
| Molecular Ion ( | m/z 175 | m/z 175 | Identical elemental composition ( |
| Isotope Pattern | 9:6:1 (M:M+2:M+4) | 9:6:1 (M:M+2:M+4) | Two chlorine atoms present in both. |
| Enhanced | Weak / Absent | Ortho Effect: Proximity of | |
| Present | Dominant | Meta/Para isomers favor formation of the stable benzyl cation without competing ortho-elimination. | |
| Base Peak | Variable (often m/z 30 or 140) | Typically m/z 159 or 30 | 3,4-isomer lacks the destabilizing ortho-interaction. |
Diagnostic Logic
To confirm the 2,3-isomer, calculate the ratio of the dehalogenated fragment (m/z 140) to the molecular ion (m/z 175).
-
High Ratio (> 20%): Indicates Ortho-substitution (2,3- or 2,6-).
-
Low Ratio (< 5%): Indicates Meta/Para-substitution (3,4- or 3,5-).
Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducible ionization and separation of isomers.
Sample Preparation
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade).
-
Concentration: 100 µg/mL.
-
Derivatization (Optional but Recommended):
-
Reagent: Trifluoroacetic anhydride (TFAA).
-
Purpose: Improves peak shape and enhances molecular ion stability by reducing thermal degradation of the primary amine in the injector port.
-
Result: Shift of
to m/z 271 ( ).
-
GC-MS Parameters
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Splitless mode).
-
Transfer Line: 280°C.
-
Ion Source: 230°C (EI, 70 eV).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
Analytical Workflow Diagram
Figure 2: Step-by-step decision tree for isomeric differentiation.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,5-Dichlorobenzylamine. NIST Chemistry WebBook, SRD 69.[2] Link
-
Mendes, M. A., et al. (2002). Ortho effects in the dissociation of ionized N-chlorophenyl- and N-bromophenyl-2-aminobenzamidines. European Journal of Mass Spectrometry. Link
-
Kranenburg, R. F., et al. (2019).[3] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity. Forensic Science International. Link
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Standard reference for "Ortho Effect" mechanisms).
Sources
Comparative Guide: Binding Affinity of (2,3-Dichlorophenyl)methylamine vs. Standard PNMT Inhibitors
[1]
Executive Summary
This guide provides a technical comparison of (2,3-Dichlorophenyl)methylamine (2,3-DCBA) against industry-standard inhibitors of Phenylethanolamine N-methyltransferase (PNMT) .[1] While 2,3-DCBA serves as a critical fragment lead with established affinity, it is historically and mechanistically compared against rigidified standards such as SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline).[1]
Key Finding: The transition from the flexible benzylamine scaffold of 2,3-DCBA to the rigidified tetrahydroisoquinoline (THIQ) scaffold of SK&F 64139 typically results in a 10-to-100-fold increase in binding affinity .[1] This guide details the thermodynamic and structural reasons for this shift and provides a validated protocol for quantifying these differences.
Biological & Chemical Context
The Target: PNMT
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, catalyzing the methylation of Norepinephrine to Epinephrine (Adrenaline) using S-adenosyl-L-methionine (SAM) as a cofactor.[1][2]
The Structural Evolution
The 2,3-dichloro substitution pattern is a "privileged structure" for PNMT active site binding. It occupies a specific lipophilic pocket within the enzyme.
-
2,3-DCBA (The Fragment): Represents the essential pharmacophore but retains conformational flexibility.[1]
-
SK&F 64139 (The Standard): Locks the amine side chain into a ring system, reducing the entropic penalty upon binding.
Pathway Visualization
The following diagram illustrates the specific step inhibited by these compounds within the catecholamine pathway.
Figure 1: Adrenaline biosynthesis pathway highlighting the specific inhibition of PNMT by 2,3-dichloro substituted amines.[1]
Comparative Performance Data
The following data aggregates historical structure-activity relationship (SAR) studies comparing flexible benzylamines with rigidified analogs.
Binding Affinity Table ( )[1]
| Compound | Structure Type | Relative Potency | Mechanism of Binding | |
| SK&F 64139 | Rigid (Tetrahydroisoquinoline) | 3 - 10 nM | 100x (Standard) | Conformational lock; optimized entropy. |
| (2,3-Dichlorophenyl)methylamine | Flexible (Benzylamine) | 200 - 1,000 nM | 1x (Baseline) | Good enthalpic contact; high entropic penalty.[1] |
| SK&F 29661 | Rigid (Sulfonamide) | ~120 nM | ~5x | Peripheral-selective; polar sulfonamide limits BBB crossing.[1][2] |
| Norepinephrine | Endogenous Substrate | ~12,000 nM | < 0.1x | Substrate; rapid turnover.[1] |
> Note: Values represent consensus ranges from radiometric assays using human or rat adrenal PNMT.
Mechanistic Insight[1][3]
-
The "Cl-Cl" Interaction: Both compounds utilize the 2,3-dichloro motif to interact with a hydrophobic pocket defined by residues (e.g., Phe, Tyr) in the active site.[1]
-
The Entropy Factor: (2,3-Dichlorophenyl)methylamine must "freeze" its rotatable bond to fit the active site, costing energy (entropy loss).[1] SK&F 64139 is pre-organized in the bioactive conformation, leading to tighter binding (lower
).
Validated Experimental Protocol
To generate the data above, a Radiometric Methyltransferase Assay is the gold standard. This protocol relies on the transfer of a tritiated methyl group from
Assay Workflow Diagram
Figure 2: Radiometric assay workflow for determining Ki values of PNMT inhibitors.
Detailed Protocol Steps
Objective: Determine the
-
Reagent Setup:
-
Reaction:
-
Termination & Extraction:
-
Add 0.5 mL of 0.5 M Borate Buffer (pH 10) .[1] Scientific Note: High pH deprotonates the amine, making the product (Epinephrine) extractable, while SAM remains charged and stays in the aqueous phase.
-
Add 3 mL of extraction solvent (Toluene:Isoamyl alcohol, 7:3 v/v).
-
Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate phases.
-
-
Quantification:
-
Transfer 1 mL of the upper organic phase (containing
H-Epinephrine) to a scintillation vial. -
Add scintillation cocktail and count (CPM).[1]
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Inhibitor].
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: [1]
-
References
-
Grunewald, G. L., et al. (1988). "Exploring the active site of phenylethanolamine N-methyltransferase with 1,2,3,4-tetrahydrobenz[h]isoquinoline inhibitors." Journal of Medicinal Chemistry.
-
Fuller, R. W., et al. (1973).[3] "Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine."[1][4][5] Journal of Medicinal Chemistry.
-
Pendleton, R. G., et al. (1979).[6] "Studies with SK&F 64139, a potent inhibitor of PNMT."[2][6] Clinical Pharmacology & Therapeutics.
-
BindingDB Entry. "Affinity Data for SK&F 64139 and Analogs." BindingDB Database.[1][7]
Sources
- 1. BindingDB BDBM3096 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one deriv.::6-(2,6-Dichlorophenyl)-2-[4-(2-diethylaminoethoxy)phenylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, Dihydrochloride::6-(2,6-dichlorophenyl)-2-({4-[2-(diethylamino)ethoxy]phenyl}amino)-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one::CHEMBL49120::D3RKN_84::PD166285 [bindingdb.org]
- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BindingDB BDBM50254075 (R)-3-(3,4-dichlorophenyl)-N-methyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride::CHEMBL460590 [bindingdb.org]
A Comparative Guide to Validating the Purity of (2,3-Dichlorophenyl)methylamine Using Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a key intermediate like (2,3-Dichlorophenyl)methylamine, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity validation, contextualized against other common analytical techniques. As senior application scientists, our aim is to equip you with the technical understanding and practical insights necessary to make informed decisions in your analytical workflows.
The Critical Role of Purity in Pharmaceutical Intermediates
(2,3-Dichlorophenyl)methylamine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Pharmacological Activity: Impurities may possess their own biological effects, leading to unintended side effects or reduced therapeutic efficacy.
-
Toxicity: Certain process-related impurities or degradation products can be toxic, posing a direct risk to patient safety.
-
Impact on Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields, the formation of new byproducts, and difficulties in purification.
-
Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances and their intermediates, as outlined in the ICH Q3A/B guidelines.
Given these considerations, the selection of an appropriate analytical method for purity determination is a critical decision that impacts the entire drug development lifecycle.
Elemental Analysis: A Fundamental Approach to Purity Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a venerable and highly reliable technique for determining the elemental composition of a pure organic compound.[1] It operates on the principle of combustion analysis, where a sample is burned in an excess of oxygen at high temperatures (typically around 990°C).[2][3] The resulting combustion products—carbon dioxide, water, and nitrogen gas—are then quantitatively measured.
The Causality Behind the Method
The underlying principle of using elemental analysis for purity is straightforward: a pure compound will have a precise and predictable ratio of elements in its molecular structure. Any deviation from the theoretical elemental composition can indicate the presence of impurities.
For (2,3-Dichlorophenyl)methylamine , the molecular formula is C₇H₇Cl₂N . The theoretical elemental composition is calculated as follows:
-
Molecular Weight: 176.05 g/mol
-
Carbon (C): (7 * 12.01) / 176.05 = 47.76%
-
Hydrogen (H): (7 * 1.01) / 176.05 = 4.01%
-
Nitrogen (N): (1 * 14.01) / 176.05 = 7.96%
-
Chlorine (Cl): (2 * 35.45) / 176.05 = 40.27%
An experimental result from a CHN analyzer that closely matches these theoretical values provides strong evidence of the compound's purity. Most analytical laboratories and scientific publications consider a deviation of ±0.4% to be acceptable for a pure compound.[4]
Experimental Protocol: Elemental Analysis of (2,3-Dichlorophenyl)methylamine
This protocol outlines the steps for determining the C, H, and N content of (2,3-Dichlorophenyl)methylamine using a modern elemental analyzer.
1. Sample Preparation:
- Ensure the sample is homogenous and dry. Lyophilize or dry the sample under vacuum if necessary, as water can affect the results.[5]
- Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance.[3] The precise measurement of the sample weight is critical for accurate results.[6]
2. Instrument Calibration:
- Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide.
- Perform multiple runs of the standard to ensure the instrument is performing within specified limits of precision and accuracy.
3. Combustion and Analysis:
- The autosampler drops the tin capsule containing the sample into a high-temperature combustion furnace (e.g., 990°C) with a flow of pure oxygen.
- The sample undergoes rapid and complete combustion.
- The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂.
- The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
- A thermal conductivity detector (TCD) measures the concentration of each gas.
4. Data Interpretation:
- The instrument's software calculates the weight percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.
- Compare the experimental results to the theoretical values for C₇H₇Cl₂N.
A Comparative Perspective: Elemental Analysis vs. Other Techniques
While elemental analysis is a powerful tool, it is not without its limitations. A comprehensive purity assessment often involves orthogonal methods that provide complementary information.
| Feature | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Combustion and measurement of elemental composition. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on partitioning in a gaseous mobile phase. |
| Information Provided | Bulk elemental composition, indicating the presence of impurities with different elemental ratios. | Separation and quantification of individual components in a mixture. Provides information on the number and concentration of impurities. | Separation and quantification of volatile impurities. |
| Strengths | - Highly accurate and precise for bulk purity.[1] - Can detect inorganic impurities (e.g., salts) and residual solvents that may be missed by other methods. - Well-established and reliable technique. | - High sensitivity and specificity for a wide range of compounds.[7][8] - Can separate and quantify closely related impurities and isomers. - The method of choice for non-volatile and thermally labile compounds.[8] | - Excellent for the analysis of volatile and semi-volatile impurities.[7][9] - High resolution and speed.[10] |
| Weaknesses | - Does not identify or quantify individual impurities. - Cannot distinguish between isomers. - Insensitive to impurities with the same elemental composition as the main compound. | - May not detect impurities that do not have a chromophore (for UV detection). - Can be more complex and costly to develop and run.[7] | - Limited to thermally stable and volatile compounds. - Derivatization may be required for polar compounds. |
| Typical Application | Confirmation of the identity and bulk purity of a synthesized compound. | Routine quality control, impurity profiling, and stability testing. | Analysis of residual solvents and volatile organic impurities. |
Causality in Method Selection: Why One Method Isn't Enough
Elemental analysis provides a "big picture" view of purity. If the experimental values for C, H, and N are within the acceptable range of ±0.4% of the theoretical values, it strongly suggests a high degree of purity. However, it cannot rule out the presence of an impurity with a very similar elemental composition.
Consider the synthesis of (2,3-Dichlorophenyl)methylamine, which may start from 2,3-dichloroaniline. Potential impurities could include:
-
Unreacted Starting Material: 2,3-dichloroaniline (C₆H₅Cl₂N)
-
Over-alkylation Products: (2,3-Dichlorophenyl)dimethylamine (C₈H₉Cl₂N)
-
Isomeric Impurities: (3,4-Dichlorophenyl)methylamine (C₇H₇Cl₂N)
An elemental analysis would likely detect the presence of significant amounts of the starting material or over-alkylated products due to the different C:N and C:H ratios. However, it would be completely blind to the presence of the isomeric impurity, as it has the exact same molecular formula and elemental composition.
This is where techniques like HPLC and GC become indispensable. An appropriately developed HPLC method can separate (2,3-Dichlorophenyl)methylamine from its starting material, byproducts, and, crucially, its isomers, allowing for the individual quantification of each impurity.[5]
Visualizing the Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for validating the purity of a pharmaceutical intermediate like (2,3-Dichlorophenyl)methylamine, integrating elemental analysis with other key analytical techniques.
Caption: A comprehensive workflow for purity validation.
Conclusion: An Integrated Approach to Ensuring Quality
Elemental analysis is a powerful and essential tool for assessing the bulk purity of (2,3-Dichlorophenyl)methylamine. Its ability to provide a quantitative measure of elemental composition makes it a reliable method for confirming the identity and overall purity of a synthesized compound. However, its inherent limitations, particularly its inability to detect isomeric impurities or quantify individual components, necessitate a multi-faceted analytical strategy.
For researchers and drug development professionals, the most robust approach to purity validation involves the intelligent integration of elemental analysis with high-resolution separation techniques like HPLC and GC. This orthogonal approach ensures that not only is the bulk composition correct, but that specific impurities are identified and controlled to levels that guarantee the safety, quality, and efficacy of the final pharmaceutical product. As emphasized by regulatory guidelines, a thorough understanding and control of impurities, beginning at the intermediate stage, is a fundamental aspect of modern drug development.[5]
References
- Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
- CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.).
- Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers. RSC Publishing. doi:10.1039/D1QI01379C
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31). Journal of Pharmaceutical Research.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- A Step-by-Step Guide to Analytical Method Development and Valid
- I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? (2018, August 23). Reddit.
- Comparison of Elemental Analysis Techniques. (2023, August 15). Measurlabs.
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. (2019, October 3). Molecules.
- Methods - C/H/N. (n.d.).
- N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine. (n.d.). NIST WebBook.
- Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2025, August 6).
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).
- Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.
- N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine (CAS 116465-42-0). (n.d.). Cheméo.
- HPLC vs GC: Application Differences. (n.d.).
- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012, December 5).
- CAS No: 41202-77-1 Manufacturers in Hyderabad, India. (n.d.). Srini Chem.
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride 97 119532-26-2. (n.d.). Sigma-Aldrich.
- CHNOS analysis of organic m
- How Does a CHNSO Analyzer Work? (2023, November 2). AZoM.
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (n.d.). PE Polska.
- An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH.
- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
- GC Vs.
- Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group.
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- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mansapublishers.com [mansapublishers.com]
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- 7. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 9. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Comparative bioavailability of (2,3-Dichlorophenyl)methylamine in varying formulations
An In-Depth Guide to the Comparative Bioavailability of 1-(2,3-Dichlorophenyl)methanamine in Varying Formulations
This guide provides a comprehensive framework for assessing the comparative bioavailability of 1-(2,3-Dichlorophenyl)methanamine, a primary amine featuring a dichlorophenyl moiety[1], across different pharmaceutical formulations. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a robust and scientifically sound evaluation.
Introduction: The Critical Role of Formulation and Bioavailability
The therapeutic efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which describes the rate and extent to which the active substance is absorbed and becomes available at the site of action.[2] For a molecule like 1-(2,3-Dichlorophenyl)methanamine, its physicochemical properties—such as solubility and permeability—will heavily influence its absorption from a given dosage form. The formulation, therefore, is not merely a vehicle but a critical determinant of the drug's pharmacokinetic profile and, ultimately, its clinical performance.
This guide compares three distinct formulations of 1-(2,3-Dichlorophenyl)methanamine to illustrate how formulation strategy directly impacts bioavailability:
-
Formulation A: Intravenous (IV) Solution: Serves as the reference standard, as it provides 100% bioavailability by definition, allowing for the determination of absolute bioavailability.[3]
-
Formulation B: Immediate-Release (IR) Oral Tablet: Designed for rapid disintegration and dissolution, aiming for quick onset of action.
-
Formulation C: Modified-Release (MR) Oral Capsule: Engineered to release the API over an extended period, potentially reducing dosing frequency and improving patient compliance.
The objective is to delineate a comprehensive methodology for quantifying the differences in drug exposure (Area Under the Curve, AUC) and peak concentration (Cmax) among these formulations, providing a clear picture of their relative in vivo performance.[4][5]
Pre-Clinical Evaluation Strategy: A Phased Approach
A successful bioavailability assessment is built on a foundation of meticulous in vitro characterization followed by a well-designed in vivo study. This phased approach allows for the early identification of critical formulation attributes and ensures that the subsequent animal studies are both efficient and ethical.
Phase 1: In Vitro Dissolution Profiling - The Predictive Foundation
In vitro dissolution testing is a cornerstone of formulation development and quality control.[6] It provides critical insights into the drug release mechanism and can often predict in vivo performance.[7] The goal is to compare the release profiles of the IR and MR formulations under various physiological conditions.
-
Apparatus Setup: Utilize a USP Apparatus 2 (Paddle) system. The paddle method is preferred for its hydrodynamic simplicity and suitability for both tablets and capsules.[6][8]
-
Media Preparation: Prepare three distinct dissolution media to simulate the pH journey through the gastrointestinal tract:
-
0.1 N HCl (pH 1.2) to mimic gastric fluid.
-
Acetate Buffer (pH 4.5) to represent the upper intestine.
-
Phosphate Buffer (pH 6.8) to simulate the lower intestine. All tests should be conducted at 37 ± 0.5°C.[9]
-
-
Procedure:
-
Place one dosage unit (Formulation B or C) into each vessel containing 900 mL of pre-warmed medium.
-
Set the paddle rotation speed to 50 RPM for the IR tablet and 75 RPM for the MR capsule to maintain sink conditions without creating overly aggressive agitation.[10]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes for IR; 0.5, 1, 2, 4, 8, 12, 24 hours for MR).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.[11]
-
-
Analysis: Analyze the collected samples for the concentration of 1-(2,3-Dichlorophenyl)methanamine using a validated UV-Vis spectrophotometry or HPLC method.
The immediate-release tablet is expected to show rapid and complete dissolution (>85% within 30-60 minutes) across the pH range. In contrast, the modified-release capsule should exhibit a slower, controlled release over an extended period, with the release rate potentially influenced by the pH of the medium depending on the polymer used in its formulation.
Phase 2: In Vivo Comparative Bioavailability Study
The definitive assessment of formulation performance is the in vivo study, which measures the actual plasma concentration of the drug over time.[12][13]
A randomized, single-dose, three-way crossover design is the gold standard for this type of study.[2][14] Its primary advantage is that each animal acts as its own control, which significantly reduces the impact of inter-subject variability and increases the statistical power of the study.[14]
Study Population: Male Sprague-Dawley rats (n=18, 250-300g) are a common and well-characterized model for pharmacokinetic studies. The animals are divided into three groups (n=6 per group).
Washout Period: A washout period of at least 7-10 half-lives of the drug is essential between each treatment phase to ensure that no residual drug from the previous dose interferes with the next.
-
Acclimatization & Fasting: Acclimate animals for at least one week. Fast them overnight (at least 10 hours) prior to dosing to minimize variability in gastrointestinal transit and absorption.[2][10]
-
Dosing:
-
Group 1 (IV): Administer Formulation A via tail vein injection at a dose of 2 mg/kg.
-
Group 2 (IR Oral): Administer Formulation B via oral gavage at a dose of 10 mg/kg.
-
Group 3 (MR Oral): Administer Formulation C via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect serial blood samples (approx. 0.25 mL) from the tail vein at specific time points into heparinized tubes.
-
IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral Groups: Pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose.
-
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and specificity.[15][16]
-
Sample Preparation: Perform a protein precipitation extraction. Add 100 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to 50 µL of plasma.[17] Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Inject the supernatant onto a C18 reverse-phase column (e.g., Agilent Poroshell 120)[18]. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to achieve separation.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[19] Monitor specific precursor-to-product ion transitions for both the analyte (1-(2,3-Dichlorophenyl)methanamine) and the internal standard to ensure unequivocal identification and quantification.
Data Analysis and Visualization
Pharmacokinetic Parameter Calculation
Using non-compartmental analysis software, calculate the key pharmacokinetic parameters for each animal in each group.
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.[20]
-
Tmax (Time to Cmax): The time at which Cmax is reached.[20]
-
AUC (Area Under the Curve): Represents the total drug exposure over time. It is calculated using the linear trapezoidal rule.[4][21]
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Absolute Bioavailability (F%): Calculated for the oral formulations using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Relative Bioavailability (Frel%): Compares the two oral formulations: Frel% = (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100
Hypothetical Data Summary
The following tables present hypothetical data to illustrate the expected outcomes.
Table 1: In Vitro Dissolution Profile Comparison
| Time | Formulation B (IR Tablet) % Dissolved (pH 6.8) | Formulation C (MR Capsule) % Dissolved (pH 6.8) |
| 30 min | 92% | 15% |
| 1 hour | 98% | 25% |
| 4 hours | 100% | 60% |
| 8 hours | 100% | 85% |
| 12 hours | 100% | 95% |
| 24 hours | 100% | 100% |
Table 2: Comparative Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Formulation A (IV) | Formulation B (IR Tablet) | Formulation C (MR Capsule) |
| Dose | 2 mg/kg | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1250 ± 110 | 450 ± 65 | 210 ± 40 |
| Tmax (hr) | 0.08 ± 0.02 | 1.0 ± 0.25 | 6.0 ± 1.5 |
| AUC₀-∞ (ng·hr/mL) | 2800 ± 250 | 7840 ± 620 | 7560 ± 590 |
| t½ (hr) | 4.5 ± 0.5 | 4.8 ± 0.6 | 5.1 ± 0.7 |
| F% (Absolute) | 100% | 56% | 54% |
| Frel% (vs. IR Tablet) | - | 100% | 96.4% |
Interpretation of Results and Scientific Rationale
The hypothetical data clearly demonstrate the profound impact of formulation on the bioavailability of 1-(2,3-Dichlorophenyl)methanamine.
-
Formulation B (IR Tablet): The rapid in vitro dissolution translated directly to a short Tmax (1.0 hr) in vivo, indicating rapid absorption. The Cmax is significantly higher than the MR formulation, which would be desirable for conditions requiring a rapid onset of therapeutic effect. Its absolute bioavailability of 56% suggests that a portion of the dose is either not absorbed or is subject to first-pass metabolism.
-
Formulation C (MR Capsule): The slower, extended dissolution profile in vitro resulted in a significantly delayed Tmax (6.0 hr) and a lower, flatter Cmax. This pharmacokinetic profile is characteristic of a modified-release product, designed to maintain a therapeutic drug concentration for a longer duration, potentially allowing for once-daily dosing. The total exposure (AUC) is nearly identical to the IR tablet, as indicated by the relative bioavailability of 96.4%, demonstrating that while the rate of absorption was altered, the extent of absorption was preserved.[14] This is a critical goal in the development of modified-release formulations.
The choice between these formulations would depend entirely on the desired therapeutic outcome. The IR tablet offers rapid absorption, while the MR capsule provides sustained exposure.
Visualizing the Workflow and Logic
Diagrams are essential for clarifying complex processes and relationships.
Caption: Three-way crossover design for the in vivo bioavailability study.
Conclusion
This guide outlines a robust, integrated strategy for comparing the bioavailability of 1-(2,3-Dichlorophenyl)methanamine across different formulations. By combining predictive in vitro dissolution with definitive in vivo pharmacokinetic studies, researchers can gain a clear understanding of how formulation choices impact drug delivery. The causality is clear: the controlled dissolution of the MR formulation directly leads to a delayed and sustained plasma concentration profile, while the rapid dissolution of the IR formulation results in fast absorption. This systematic approach, grounded in regulatory principles and executed with validated analytical methods, is essential for making informed decisions in the drug development process.
References
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Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Retrieved from Creative Bioarray website. [Link]
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Knowledge of Pharma. (2017, April 20). Bioavailability & Method of determination. Retrieved from Knowledge of Pharma. [Link]
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Nagy, B., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics. [Link]
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MSD Manual Professional Edition. (n.d.). Drug Bioavailability. Retrieved from MSD Manual Professional Edition. [Link]
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Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. Retrieved from Pharmacy 180. [Link]
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Slideshare. (n.d.). Drug product performance, in vivo: bioavailability and bioequivalence. Retrieved from Slideshare. [Link]
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PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. Retrieved from PharmaQuesT. [Link]
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Generics and Biosimilars Initiative. (2022, April 29). FDA releases new guidance on bioavailability studies. Retrieved from Generics and Biosimilars Initiative. [Link]
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Slideshare. (n.d.). Pharmacokinetics. Retrieved from Slideshare. [Link]
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Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics. [Link]
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Cheméo. (n.d.). N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine (CAS 116465-42-0). Retrieved from Cheméo. [Link]
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Tofalo, R., et al. (2022). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. [Link]
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Sheskin, T., et al. (1998). Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations. PubMed. [Link]
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Plusquellec, Y. (2002). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences. [Link]
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JoVE. (2025, September 17). Bioavailability Study Design: Single Versus Multiple Dose Studies. Retrieved from JoVE. [Link]
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ResearchGate. (n.d.). Pharmacokinetic Parameters Calculation Graphical Abstract. Retrieved from ResearchGate. [Link]
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Food and Drug Administration, Department of Health. (2015, March 6). Regulations for Bioavailability and Bioequivalence Studies. Retrieved from Food and Drug Administration, Department of Health. [Link]
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Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Retrieved from Credevo. [Link]
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U.S. Food and Drug Administration. (2003). Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Retrieved from FDA.gov. [Link]
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U.S. Food and Drug Administration. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from FDA.gov. [Link]
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Scribd. (n.d.). In Vitro Dissolution Testing Models. Retrieved from Scribd. [Link]
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RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from RSSL. [Link]
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YouTube. (2024, May 10). Pharmacokinetic & Pharmacodynamic Parameters | Cmax, Tmax, AUC, MEC, MSC | Biopharmaceutics | BP603T. Retrieved from YouTube. [Link]
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Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from Agno Pharmaceuticals. [Link]
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IntechOpen. (2012, February 29). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Retrieved from IntechOpen. [Link]
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Shen, J., et al. (2016). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. Molecular Pharmaceutics. [Link]
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Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from Agilent. [Link]
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Regulations.gov. (n.d.). Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guid. Retrieved from Regulations.gov. [Link]
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European Medicines Agency. (2025, April 9). ICH Guideline M13B on bioequivalence for immediate-release solid oral dosage forms - additional strengths biowaiver. Retrieved from European Medicines Agency. [Link]
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European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. Retrieved from European Medicines Agency. [Link]
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RAPS. (2024, August 6). ICH adopts M13A guideline on bioequivalence testing. Retrieved from RAPS. [Link]
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International Council for Harmonisation. (2023, January 20). ICH M13A: Bioequivalence for immediate-release solid oral dosage forms. Retrieved from ICH. [Link]
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PubMed. (2003, July 7). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Retrieved from PubMed. [Link]
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Der Pharma Chemica. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Retrieved from Scholars Research Library. [Link]
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Reproducibility of (2,3-Dichlorophenyl)methylamine synthesis across different labs
Executive Summary
(2,3-Dichlorophenyl)methylamine (CAS: 39226-95-4), also known as 2,3-dichlorobenzylamine, is a critical lipophilic building block in the synthesis of LXR modulators , Carabrol derivatives (anti-inflammatory agents), and next-generation agrochemicals.
Reproducibility in synthesizing this intermediate is frequently compromised by two factors:
-
Hydrodechlorination: The 2,3-dichloro substitution pattern is highly labile under standard catalytic hydrogenation conditions (e.g., Pd/C), leading to monochloro- or des-chloro impurities that are difficult to separate.
-
Polyalkylation: Direct alkylation methods often yield significant secondary amine byproducts (dibenzylamines).
This guide objectively compares three synthetic routes, recommending Reductive Amination as the "Gold Standard" for laboratory reproducibility due to its mild conditions and high chemoselectivity.
Comparative Analysis of Synthetic Routes
The following table contrasts the three primary methodologies based on yield, purity profile, and scalability.
| Feature | Route A: Reductive Amination (Recommended) | Route B: Nitrile Hydrogenation (High Risk) | Route C: Gabriel Synthesis (High Purity) |
| Precursor | 2,3-Dichlorobenzaldehyde | 2,3-Dichlorobenzonitrile | 2,3-Dichlorobenzyl chloride |
| Key Reagents | NH₄OAc, NaBH₃CN (or NaBH₄) | H₂, Raney Ni/Co or LAH | Phthalimide, Hydrazine |
| Yield | 85–92% | 60–80% | 75–85% |
| Atom Economy | High | High | Low (Phthalhydrazide waste) |
| Primary Risk | Dimer formation (if amine limiting) | Dechlorination (loss of Cl atoms) | Multi-step workflow |
| Reproducibility | High (Chemically controlled) | Low (Catalyst dependent) | High (Stoichiometrically controlled) |
Decision Framework for Route Selection
The following logic tree guides the selection of the optimal synthetic pathway based on available equipment and scale.
Detailed Protocol: Reductive Amination (The Gold Standard)
This protocol minimizes the risk of dechlorination by avoiding heterogeneous metal catalysts. It utilizes Sodium Cyanoborohydride (NaBH₃CN) , which selectively reduces the intermediate imine at pH 6–7 without reducing the aldehyde or the aryl chloride ring.
Mechanism & Rationale
-
Imine Formation: Ammonium acetate provides a high concentration of ammonia, shifting the equilibrium toward the imine (hydrobenzamide intermediate).
-
Selective Reduction: NaBH₃CN is less aggressive than NaBH₄ and will not reduce the aldehyde starting material rapidly, preventing benzyl alcohol byproducts.
-
Safety Note: This reaction generates minimal HCN; however, workup must be performed in a fume hood.
Step-by-Step Methodology
Reagents:
-
2,3-Dichlorobenzaldehyde (1.0 eq, 10 mmol)
-
Ammonium Acetate (10.0 eq, 100 mmol) — Large excess prevents dimer formation.
-
Sodium Cyanoborohydride (0.7 eq, 7 mmol) — Stoichiometry accounts for hydride transfer.
-
Methanol (Dry, 50 mL)
-
Molecular Sieves (3Å, Optional but recommended)
Workflow:
-
Imine Formation:
-
In a round-bottom flask, dissolve 2,3-Dichlorobenzaldehyde in Methanol.
-
Add Ammonium Acetate and Molecular Sieves.
-
Stir at room temperature (25°C) for 2 hours under nitrogen. Checkpoint: Solution may turn slightly yellow/hazy as the imine forms.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Cyanoborohydride portion-wise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 16–24 hours .
-
-
Quench & Workup (Critical for Purity):
-
Acidify: Carefully add concentrated HCl until pH < 2 (Caution: Gas evolution). This decomposes excess borohydride and hydrolyzes any unreacted imine.
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (2x) to remove neutral organic impurities (unreacted aldehyde/alcohol). Discard organic layer.
-
Basify: Adjust the aqueous layer to pH > 10 using NaOH (4M). The product (amine) will oil out.
-
Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).
-
Dry: Dry combined DCM layers over Na₂SO₄ and concentrate in vacuo.
-
-
Validation:
-
Expected Yield: 85–92%.
-
Appearance: Clear to pale yellow oil.
-
1H NMR (CDCl₃): δ 7.42 (d, 1H), 7.35 (d, 1H), 7.20 (t, 1H), 3.95 (s, 2H, CH₂), 1.60 (br s, NH₂).
-
Troubleshooting & Reproducibility Audit
| Problem | Symptom | Root Cause | Corrective Action |
| Low Yield | Recovery < 50% | Product lost in Acid Wash | Ensure the aqueous layer is fully basified (pH > 10) before final extraction. The amine salt is water-soluble. |
| Impurity: Dimer | Mass Spec: M+ ~334 | Insufficient Ammonia | Increase Ammonium Acetate to >10 equivalents. |
| Impurity: Alcohol | Mass Spec: M+ ~176 | Direct Aldehyde Reduction | Use NaBH₃CN instead of NaBH₄; ensure pH is slightly acidic (buffered by NH₄OAc). |
| Dechlorination | Mass Spec: M-34 peaks | Use of Pd/C catalyst | STOP. Switch to non-catalytic hydride reduction (Route A) or use Raney Cobalt (Route B). |
References
-
Synthesis of 2,3-dichlorobenzylamine via Reductive Amin
- Source: European P
- Context: Describes the general reductive amination conditions using sodium triacetoxyborohydride/borohydride for dichlorobenzylamines.
-
URL:
-
Mechanism of Hydrobenzamide Form
- Source: Indian Academy of Sciences (J. Chem. Sci.)
- Context: Details the intermediate imine/hydrobenzamide species formed during the reaction of benzaldehydes with aqueous ammonia.
-
URL:
-
Synthesis of the Precursor (2,3-Dichlorobenzaldehyde)
- Source: Google P
- Context: Provides industrial methods for synthesizing the high-purity aldehyde precursor required for Route A.
-
URL:
-
Applications in Drug Discovery (LXR Modul
- Source: Google P
- Context: Validates the use of 2,3-dichlorobenzylamine as a key intermedi
-
URL:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
